molecular formula C21H32N2O2 B5569949 4-{3-[(4-cyclopentyl-1-piperazinyl)carbonyl]phenyl}-2-methyl-2-butanol

4-{3-[(4-cyclopentyl-1-piperazinyl)carbonyl]phenyl}-2-methyl-2-butanol

Cat. No.: B5569949
M. Wt: 344.5 g/mol
InChI Key: URNZUFPMTTZSKU-UHFFFAOYSA-N
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Description

4-{3-[(4-cyclopentyl-1-piperazinyl)carbonyl]phenyl}-2-methyl-2-butanol is a chemical compound that belongs to the class of beta blockers. It is also known as nebivolol and is used for the treatment of hypertension and heart failure. The compound has been extensively studied for its pharmacological properties and has shown promising results in clinical trials.

Scientific Research Applications

Synthesis Techniques

  • Ring-Closing Metathesis and Radical Cyclization : α,ω-(Phenylseleno) carbonyl compounds show potential in generating substances via ring-closing metathesis and radical cyclization, offering pathways for producing bicyclic products (Clive & Cheng, 2001).

Structural and Biological Analysis

  • Anti-Malarial Activity : Certain piperazine derivatives exhibit anti-malarial activity, emphasizing the importance of specific structural elements like the OH group and benzyl group for generating this activity (Cunico et al., 2009).
  • Melanocortin Receptor Binding : Piperazine analogues of the MC4R specific agonist "THIQ" show activity in melanocortin MC(1,3-5) receptors, with several compounds displaying submicromolar affinities for MC4R (Mutulis et al., 2004).

Pharmaceutical Development

  • Antihypertensive Agents Synthesis : The synthesis of compounds like CI-926 and CI-927, which are new antihypertensive agents, involves complex processes starting from specific chemical precursors (Hays, 1987).
  • Dieckmann Cyclization for Piperazine-2,5-diones : Piperazine-2,5-diones can be formed by Dieckmann cyclization of specific substructures, which is a critical process in the synthesis of complex pharmaceuticals (Aboussafy & Clive, 2012).

Molecular and Chemical Properties

  • Structure of Piperazine Derivatives : The crystal structure analysis of certain piperazine derivatives provides insights into their molecular conformation, which is vital for understanding their chemical behavior and potential applications (Miyata et al., 2004).
  • Properties of N,N′-bis(4-cyanophenyl)piperazine : This molecule, designed for bridging properties and twisted internal charge transfer (TICT) states, displays luminescence sensitive to solvent polarity, highlighting its potential in photochemical applications (Launay et al., 1989).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it were a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to minimize any potential risks .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine or materials science. Additionally, further studies could be conducted to fully understand its physical and chemical properties .

Properties

IUPAC Name

(4-cyclopentylpiperazin-1-yl)-[3-(3-hydroxy-3-methylbutyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c1-21(2,25)11-10-17-6-5-7-18(16-17)20(24)23-14-12-22(13-15-23)19-8-3-4-9-19/h5-7,16,19,25H,3-4,8-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNZUFPMTTZSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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